![molecular formula C14H19N3O5S B15293741 [2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* is a complex organic molecule characterized by its unique structural features, including multiple chiral centers and conjugated double bonds. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may include:
Formation of the oxirane ring: This step involves the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperoxybenzoic acid (m-CPBA).
Introduction of the dihydroxy group: This can be achieved through hydroxylation reactions using osmium tetroxide (OsO4) followed by reduction.
Formation of the conjugated diene system: This step may involve the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles like NH3, RSH, NaN3
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, azides
科学的研究の応用
[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of [2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
類似化合物との比較
[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid* can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The unique combination of structural features, such as the oxirane ring and conjugated diene system, distinguishes this compound from others, contributing to its specific biological activities and applications.
[2S-[2alpha(2E,4E),3beta(R)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid*, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
特性
分子式 |
C14H19N3O5S |
|---|---|
分子量 |
341.38 g/mol |
IUPAC名 |
(5R,6S)-3-[[(2S)-2-carbamoylpyrrolidin-1-yl]methyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H19N3O5S/c1-6(18)9-12(20)17-10(14(21)22)8(23-13(9)17)5-16-4-2-3-7(16)11(15)19/h6-7,9,13,18H,2-5H2,1H3,(H2,15,19)(H,21,22)/t6-,7+,9+,13-/m1/s1 |
InChIキー |
IMZPGNARDPMXHS-IOALNURASA-N |
異性体SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)CN3CCC[C@H]3C(=O)N)C(=O)O)O |
正規SMILES |
CC(C1C2N(C1=O)C(=C(S2)CN3CCCC3C(=O)N)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


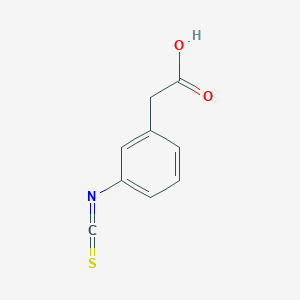

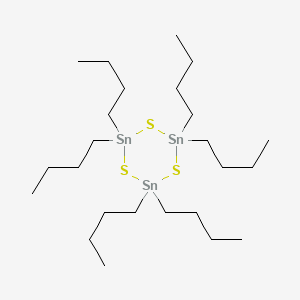
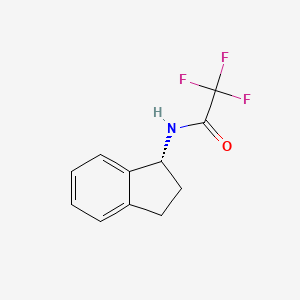
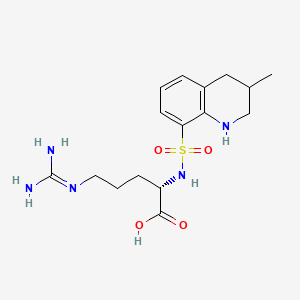

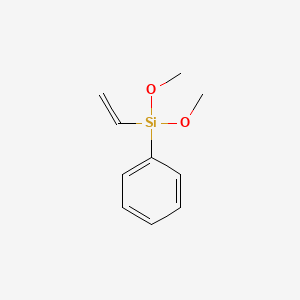

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
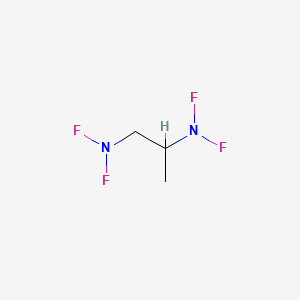
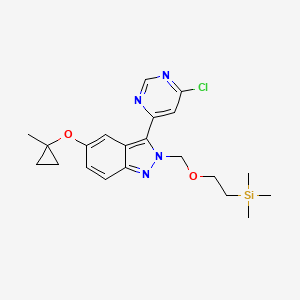
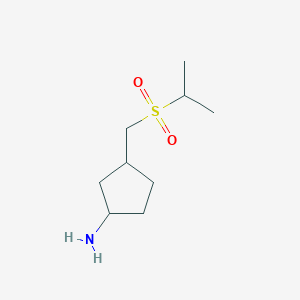

![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
